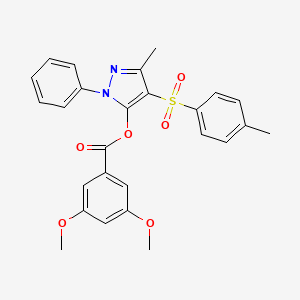

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate

Description

Properties

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S/c1-17-10-12-23(13-11-17)35(30,31)24-18(2)27-28(20-8-6-5-7-9-20)25(24)34-26(29)19-14-21(32-3)16-22(15-19)33-4/h5-16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDGYDUKGCGABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the synthesis, biological activity, and potential applications of this specific compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the tosyl and benzoate groups. The synthesis pathway can be summarized as follows:

- Formation of the Pyrazole Ring : The initial step usually involves the reaction of hydrazones with appropriate carbonyl compounds.

- Tosylation : The introduction of the tosyl group enhances the reactivity of the compound towards nucleophiles.

- Benzoate Formation : The final step involves esterification to form the benzoate derivative.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-methyl-1-phenyl-4-tosyl-pyrazol derivative | MCF-7 | 12.5 | Apoptosis induction |

| Related pyrazole compound | A549 | 15.0 | Cell cycle arrest |

| Another pyrazole derivative | HeLa | 10.0 | Inhibition of topoisomerase |

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition can lead to reduced production of prostaglandins and subsequent alleviation of inflammatory symptoms.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various bacterial strains. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-methyl-1-phenyl-4-tosyl-pyrazol derivative | E. coli | 32 µg/mL |

| Related pyrazole compound | S. aureus | 16 µg/mL |

| Another pyrazole derivative | Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Breast Cancer Treatment : A study involving a series of pyrazole derivatives showed that a specific compound demonstrated a significant reduction in tumor size in MCF-7 xenograft models.

- Anti-inflammatory Effects in Animal Models : An investigation into the anti-inflammatory effects revealed that administration of a pyrazole derivative resulted in decreased edema in carrageenan-induced paw edema models.

Comparison with Similar Compounds

Key Observations :

- The 3,5-dimethoxybenzoate exhibits the lowest solubility, attributed to strong electron-withdrawing inductive effects and reduced steric hindrance, which enhance lattice stability in crystalline forms .

- The 2,6-isomer’s higher solubility arises from increased steric bulk, disrupting efficient crystal packing .

For the target compound, the 3,5-dimethoxybenzoate group likely confers low aqueous solubility, which may impact bioavailability or formulation in pharmaceutical contexts.

Magnetic Properties

In Cu(II) complexes, magnetic susceptibility measurements reveal antiferromagnetic interactions between metal centers. Effective magnetic moments (μeff) for dimethoxybenzoate complexes vary with temperature:

| Isomer | μeff Range (BM) | Temperature Range (K) |

|---|---|---|

| 3,5-dimethoxy | 0.67–1.75 | 77–298 |

| 2,3-dimethoxy | 0.47–1.47 | 77–296 |

| 2,6-dimethoxy | 0.46–1.47 | 76–303 |

Key Observations :

- The 3,5-dimethoxybenzoate complex shows the highest μeff values, suggesting weaker antiferromagnetic coupling compared to 2,3- and 2,6-isomers. This may result from distinct coordination geometries or ligand field effects .

- These trends highlight the role of methoxy positioning in modulating electronic environments, which could influence redox behavior or catalytic activity in related compounds.

Thermal Stability

Thermogravimetric analysis (TGA) of Cu(II) dimethoxybenzoates reveals decomposition pathways:

- 3,5-dimethoxybenzoate : CuL₂·2H₂O → CuL₂ → CuO (dehydration at higher temperatures, indicating tightly bound water in the inner coordination sphere).

- 2,6-dimethoxybenzoate : CuL₂·H₂O → CuL₂ → CuO (lower dehydration temperatures, suggesting outer-sphere water molecules).

Key Observations :

- The 3,5-isomer’s thermal stability correlates with stronger metal-ligand bonding, likely due to optimal electron donation from the symmetrically placed methoxy groups .

- For the target compound, the 3,5-dimethoxybenzoate ester may exhibit enhanced thermal stability compared to esters of other isomers, though experimental validation is required.

Electronic Effects

The meta-substitution of methoxy groups in 3,5-dimethoxybenzoate creates a conjugated electron-withdrawing system, stabilizing the benzene ring through resonance. In contrast, ortho-substituted isomers (e.g., 2,6-) experience steric clashes and reduced conjugation, altering reactivity and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.